Tilianin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

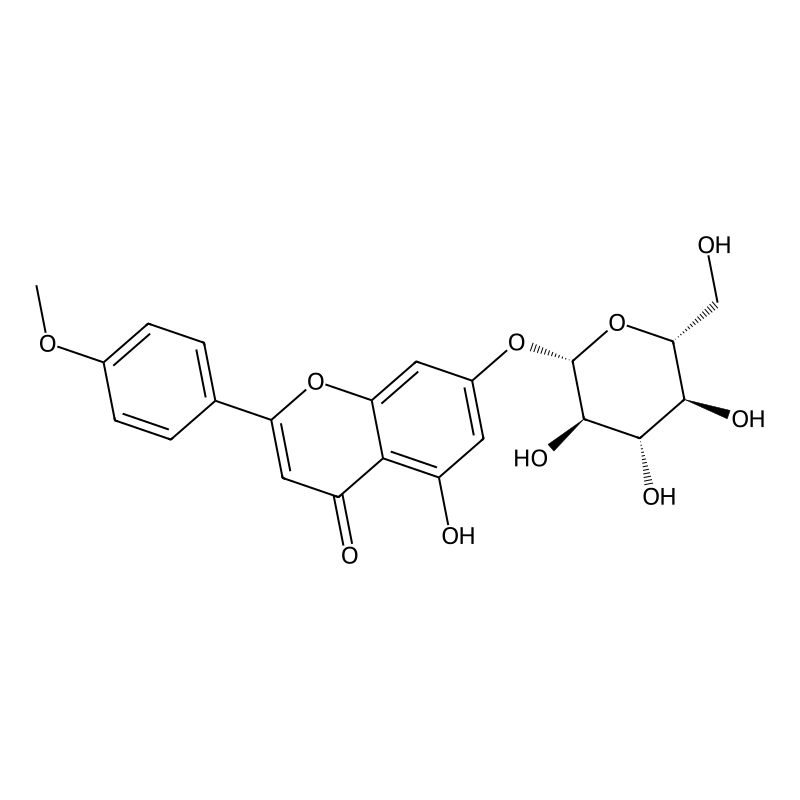

Tilianin is a flavonoid glycoside predominantly found in the plant Dracocephalum moldavica L. It is characterized by its molecular formula and a molecular weight of 446.12 g/mol. This compound exhibits a complex structure featuring multiple hydroxyl groups and a glucoside moiety, which contribute to its diverse biological activities and pharmacological properties . Tilianin has garnered attention for its potential therapeutic applications, particularly in cardioprotection and anti-inflammatory responses.

- Antioxidant activity: The hydroxyl groups in tilianin's structure are believed to act as free radical scavengers, protecting cells from oxidative stress [].

- Anti-inflammatory activity: Tilianin may downregulate the production of inflammatory mediators, thereby reducing inflammation [].

- Cardioprotective effects: Studies suggest it may improve mitochondrial function and reduce cell death in the heart muscle [].

Tilianin exhibits significant biological activities, including:

- Cardioprotective Effects: It has been shown to ameliorate ischemia/reperfusion injury in cardiomyocytes by inhibiting calcium/calmodulin-dependent protein kinase II (CaMKII) activity, thereby reducing apoptosis and improving mitochondrial function .

- Anti-inflammatory Properties: Tilianin activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to increased secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its role in modulating immune responses .

- Neuroprotective Effects: Research indicates that tilianin can protect dopaminergic neurons from oxidative stress-induced apoptosis, showing promise for neurodegenerative disease therapies .

Tilianin can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction typically involves:

- Plant Material Preparation: Harvesting and drying Dracocephalum moldavica L.

- Solvent Extraction: Utilizing solvents like ethanol or methanol to extract tilianin from the dried plant material.

- Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate tilianin from other compounds.

Chemical synthesis routes may also involve the glycosylation of flavonoid precursors, although this approach is less common compared to natural extraction methods .

Tilianin has several applications across various fields:

- Pharmaceuticals: Due to its cardioprotective and anti-inflammatory properties, tilianin is being explored as a potential drug candidate for treating cardiovascular diseases and inflammatory conditions.

- Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at promoting heart health and reducing oxidative stress.

- Cosmetics: The anti-inflammatory effects of tilianin may also find applications in skincare products aimed at reducing skin irritation and promoting healing .

Studies have demonstrated that tilianin interacts with multiple biological targets:

- CaMKII Interaction: Tilianin binds effectively to CaMKII, inhibiting its activity and thereby reducing apoptosis in cardiomyocytes subjected to ischemic conditions .

- TLR4 Signaling Pathway: By activating this pathway, tilianin enhances immune responses and promotes the release of inflammatory cytokines, indicating its role in immune modulation .

These interactions highlight tilianin's potential as a therapeutic agent by modulating key signaling pathways involved in cellular stress responses.

Several compounds share structural similarities with tilianin, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hesperidin | Flavonoid Glycoside | Known for strong antioxidant properties |

| Apigenin | Flavonoid | Exhibits anti-cancer effects; lacks glycoside moiety |

| Luteolin | Flavonoid | Potent anti-inflammatory effects; more hydrophobic |

| Acacetin | Flavonoid | Exhibits neuroprotective effects; simpler structure |

Uniqueness of Tilianin:

Tilianin's unique combination of a glycoside structure with potent cardioprotective and anti-inflammatory activities distinguishes it from other flavonoids. Its specific interactions with CaMKII and TLR4 pathways further enhance its therapeutic potential, making it a valuable candidate for drug development aimed at cardiovascular and inflammatory diseases .

Phenylpropanoid Pathway Foundation

Tilianin biosynthesis occurs through the phenylpropanoid pathway, which transforms phenylalanine into the essential precursor compounds for flavonoid synthesis [22]. The pathway begins with phenylalanine ammonia lyase catalyzing the deamination of phenylalanine to trans-cinnamic acid, followed by cinnamic acid 4-hydroxylase hydroxylating the cinnamic acid to produce p-coumaric acid [22]. The final step in the general phenylpropanoid pathway involves 4-coumarate:CoA ligase converting p-coumaric acid to p-coumaroyl-CoA, which serves as the entry point into flavonoid biosynthesis [22].

Flavonoid Core Structure Formation

The entry of p-coumaroyl-CoA into the flavonoid biosynthesis pathway represents the start of tilianin synthesis, beginning with chalcone formation [22]. Chalcone synthase, a polyketide synthase and the key rate-limiting enzyme in the flavonoid biosynthetic pathway, catalyzes the reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to generate naringenin chalcone [22]. Chalcone isomerase subsequently converts the chalcone to naringenin through either enzymatic action or spontaneous isomerization [22].

Enzymatic Conversion to Acacetin

The biosynthetic pathway for tilianin involves the conversion of naringenin to apigenin through the action of flavone synthase, which facilitates the desaturation of naringenin [24]. Following this transformation, apigenin 4'-O-methyltransferase introduces a methyl group onto apigenin at the 4' position, producing acacetin [24]. This methylation step is crucial for generating the acacetin aglycone that serves as the direct precursor for tilianin formation [24].

Glycosylation Mechanisms

The final and critical step in tilianin biosynthesis involves the addition of a glucose moiety to acacetin through the action of glucosyltransferases [24]. Recent research has identified specific flavonoid O-glycosyltransferases that demonstrate remarkable efficiency in catalyzing this glycosylation reaction [27]. Notably, the flavonoid glycosyltransferase NjUGT73B1 from Nardostachys jatamansi has been shown to efficiently catalyze the glucosylation of acacetin at the 7-OH position to produce tilianin [27].

Enzymatic Specificity and Regulation

The glycosyltransferase NjUGT73B1 displays high substrate promiscuity, enabling glucosylation at the 7-OH position of many flavonoids beyond acacetin [27]. Molecular modeling and site-directed mutagenesis studies have revealed that specific amino acid residues including H19, H21, H370, F126, and F127 play crucial roles in the glycosylation ability of NjUGT73B1 [27]. Remarkably, the H19K mutant demonstrated a 50% increase in activity for producing tilianin from acacetin compared to the wild-type enzyme [27].

Tissue-Specific Accumulation Patterns

Research conducted on Agastache mexicana has demonstrated that tilianin accumulation is closely associated with high levels of cell differentiation and morphogenetic responses to plant growth regulators [2]. Analysis of tilianin production in different plant tissues revealed varying concentrations: callus tissues contained 0.15-2.01 milligrams per gram dry weight, shoots contained 4.45 milligrams per gram dry weight, and whole plants achieved 9.77 milligrams per gram dry weight [2]. These findings indicate that tilianin biosynthesis increases with greater tissue organization and developmental complexity [2].

Polyploidization Effects on Biosynthesis

Studies on polyploid induction have revealed significant impacts on tilianin biosynthesis pathways [1]. Tetraploid Agastache mexicana plants with small leaves produced up to 32.964 milligrams per gram dry weight of tilianin, compared to diploid plants which produced only 6.388 milligrams per gram dry weight [1]. This substantial increase in tilianin production in tetraploid plants suggests that chromosome doubling enhances the expression or efficiency of biosynthetic enzymes involved in the tilianin pathway [1].

| Biosynthetic Parameter | Measurement | Reference |

|---|---|---|

| Callus tilianin content | 0.15-2.01 mg/g DW | [2] |

| Shoot tilianin content | 4.45 mg/g DW | [2] |

| Whole plant tilianin content | 9.77 mg/g DW | [2] |

| Diploid plant tilianin content | 6.388 mg/g DW | [1] |

| Tetraploid plant tilianin content | 32.964 mg/g DW | [1] |

Chemical Synthesis Strategies: Total Synthesis and Semi-Synthetic Derivatives

Direct Chemical Synthesis from Naringin

A comprehensive synthetic approach for tilianin production has been developed using naringin as the starting material [7]. The synthesis pathway involves multiple sequential steps beginning with the conversion of naringin to rhoifolin [7]. In the first step, naringin (10.02 grams, 17.25 millimoles) is dissolved in 100 milliliters of pyridine under argon protection, followed by the addition of iodine (4.45 grams, 17.05 millimoles) and heating to 95 degrees Celsius for 2 hours [7]. This reaction yields rhoifolin with an 82.83% yield after recrystallization with acetone [7].

Multi-Step Synthetic Methodology

The synthesis continues with the formation of an intermediate compound, 5,7-dihydroxy-2-(4-methoxy-phenyl)-4H-chromene-4-one, through further chemical transformations [7]. This intermediate serves as a crucial building block for the final tilianin structure [7]. The complete synthetic route demonstrates the feasibility of producing tilianin through chemical means rather than relying solely on plant extraction methods [7].

Glycosylation Synthetic Approaches

Chemical glycosylation methods for flavonoid synthesis have been extensively studied using various synthetic strategies [31]. The Koenigs-Knorr reaction, adapted for flavonoids, utilizes 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glucose donor with activated silver oxide as the promoter [31]. This reaction is typically carried out in quinoline, pyridine, or dichloromethane, yielding glycosylated products in 30-70% yields depending on the specific flavonoid substrate [31].

Phase-Transfer Glycosylation Method

An alternative glycosylation approach employs phase-transfer methodology in a chloroform-water system, which offers several advantages over traditional methods [31]. This technique provides comparable yields to the Koenigs-Knorr reaction while avoiding the need for large amounts of silver oxide and the associated disposal concerns [31]. The phase-transfer method also demonstrates reduced sensitivity to moisture and requires less stringent reaction conditions [31].

Semi-Synthetic Derivative Development

Research has explored the development of semi-synthetic derivatives based on the tilianin structure to enhance biological properties [10]. Chemical transformations including methylation, allylation, and prenylation have been applied to related flavonoid glycosides such as isovitexin [10]. These modifications include the synthesis of 4',5,7-O-trimethylisovitexin, 4'-O-allylisovitexin, 4',7-O-diallylisovitexin, 4'-O-prenylisovitexin, and 8-C-prenyl-4',7-O-diprenylisovitexin derivatives [10].

Enzymatic Semi-Synthesis Routes

Chemo-enzymatic synthesis approaches have been developed for producing acacetin derivatives that can serve as precursors for tilianin synthesis [48]. The process utilizes rhoifolin as an intermediate, which is prepared from naringin through oxidation with iodine and pyridine at 95 degrees Celsius [48]. Subsequent acetylation, followed by enzymatic deacetylation using Candida antarctica lipase B, achieves excellent yields of 98% [48]. The final steps involve methylation using in-situ formed diazomethane and acid-catalyzed deglycosylation to obtain the desired acacetin precursor [48].

Novel Glycosyl Donor Systems

Advanced synthetic methodologies have employed glycosyl trifluoroacetimidates as effective glucose donors for flavonoid glycosylation [50]. This approach involves highly regioselective removal of 7-O-acyl groups from peracylated flavones using thiophenol and imidazole in N-methyl-2-pyrrolidinone [50]. Subsequent glycosylation with glycosyl trifluoroacetimidates in the presence of boron trifluoride etherate, followed by cautious deprotection under basic conditions, affords the desired 7-O-flavonoid glycosides in satisfactory yields [50].

| Synthetic Method | Yield Range | Key Reagents | Advantages |

|---|---|---|---|

| Koenigs-Knorr reaction | 30-70% | Silver oxide, glucosyl bromide | Established methodology |

| Phase-transfer glycosylation | 30-70% | Chloroform-water system | Moisture tolerance |

| Trifluoroacetimidate method | Variable | BF₃·Et₂O, glycosyl donors | High regioselectivity |

| Enzymatic deacetylation | 98% | Candida antarctica lipase B | Excellent selectivity |

Extraction and Purification Methodologies from Natural Matrices

Traditional Solvent Extraction Methods

The extraction of tilianin from plant materials has been extensively studied using various solvent systems and extraction techniques [13]. Methanolic extraction has proven most effective for tilianin recovery, with higher concentrations obtained from plant material dried at temperatures of 90, 50, 40, and 22 degrees Celsius, followed by material dried at 100 degrees Celsius [13]. Conversely, plant material dried at 180 degrees Celsius and extracts prepared with ethanol-water mixtures (7:3 ratio) showed significantly lower tilianin concentrations [13].

Advanced Ionic Liquid Extraction

Ionic liquid-based ultrasonic-assisted extraction represents a significant advancement in tilianin extraction methodology [33]. The technique employs 1-butyl-3-methylimidazolium bromide-methanol-based ultrasonic-assisted extraction for simultaneous extraction of tilianin and acacetin from Agastache rugosa [33]. This method demonstrates superior efficiency, higher reproducibility, and environmental friendliness compared to traditional extraction methods [33]. The optimized conditions achieve average recoveries of 96.93% for tilianin and 97.88% for acacetin [33].

High-Performance Liquid Chromatography Purification

Tilianin purification employs reverse-phase high-performance liquid chromatography with various column configurations and mobile phase systems [34]. An INNO C18 column (25 centimeters × 4.6 millimeters, 5 micrometers) with gradient elution using 0.5% acetic acid in water and acetonitrile has proven effective [34]. The elution conditions involve 75% aqueous phase from 0 to 5 minutes, decreasing to 30% at 20 minutes, 0% from 30 to 40 minutes, returning to 75% at 41 minutes, and maintaining this composition until 50 minutes [34].

Counter-Current Chromatography Scale-Up

Counter-current chromatography has emerged as a powerful technique for tilianin purification and scale-up operations [16] [17]. Using a solvent system of n-hexane-ethyl acetate-ethanol-water (1:4:1:5, volume ratios) in reversed phase mode, researchers successfully separated 2.07 grams of crude sample [17]. Three consecutive separations produced 380 milligrams of tilianin in 75 minutes with purities of 98.3% as analyzed by high-performance liquid chromatography [17].

Rectangular Horizontal Tubing Innovation

The implementation of rectangular horizontal tubing in counter-current chromatography has doubled separation efficiency compared to conventional circular tubing [16] [17]. This technological advancement achieved a total throughput improvement of 138 times (from 12 milligrams per hour to 1.66 grams per hour) while increasing column volume by only 46.5 times (from 15.5 milliliters to 720 milliliters) [17]. The rectangular horizontal tubing configuration demonstrates significant potential for large-scale industrial applications [16].

Preparative Chromatography Optimization

Large-scale tilianin extraction from Dracocephalum moldavica involves systematic optimization of extraction parameters [14]. The aerial parts (90 kilograms) are air-dried, powdered, and refluxed three times with 40% ethanol at 100 degrees Celsius [14]. The combined ethanol solution is filtered and evaporated under reduced pressure to yield a crude extract (3.2 kilograms), which undergoes partitioning using column chromatography with HPD600 resin [14]. Sequential elution with water, 50% ethanol, and 70% ethanol, followed by silica gel column purification, ultimately yields 280 milligrams of tilianin with 99% purity [14].

Analytical Method Development

Quantitative analysis of tilianin employs validated high-performance liquid chromatography methods with ultraviolet detection [35]. An InertSustain reverse-phase C18 column with methanol and 0.2% acetic acid as gradient elution mobile phase at 332 nanometers detection wavelength provides optimal separation [35]. The flow rate of 0.8 milliliters per minute and column temperature of 30 degrees Celsius ensure reproducible results [35]. Under optimized conditions, tilianin displays excellent linearity in the range of 0.0595-4.76 micrograms per milliliter [35].

Thin Layer Chromatography Applications

Thin layer chromatography serves as an effective qualitative identification method for tilianin in plant extracts [40]. The technique employs a mixture of chloroform-methanol (5:1) as developing solvent on high-performance silica gel precoated plates, with aluminum trichloride as the chromogenic agent [40]. This method provides reliable qualitative identification suitable for routine quality control applications [40].

| Extraction Method | Source Material | Yield/Purity | Key Parameters |

|---|---|---|---|

| Methanolic extraction | Agastache mexicana | Variable by drying temp | 22-100°C optimal |

| Ionic liquid extraction | Agastache rugosa | 96.93% recovery | 1-butyl-3-methylimidazolium bromide |

| Counter-current chromatography | Dracocephalum moldavica | 98.3% purity | n-hexane:ethyl acetate:ethanol:water |

| HPD600 resin purification | Dracocephalum moldavica | 99% purity | Sequential ethanol elution |

| HPLC purification | Various sources | >98% purity | C18 column, gradient elution |

Tilianin exhibits limited aqueous solubility, which represents a significant challenge for pharmaceutical applications [1] [2]. The compound demonstrates poor water solubility with saturation concentrations of 7.20 μg/mL in water, 8.80 μg/mL in simulated gastric fluid (SGF), and 10.82 μg/mL in simulated intestinal fluid (SIF) at 37°C [1]. This pH-dependent solubility pattern indicates enhanced dissolution under more alkaline conditions, attributed to the polyphenolic hydroxyl groups in the flavonoid structure that favor alkaline environments [1].

The crystallographic characteristics of tilianin reveal a well-defined crystalline structure with sharp diffraction peaks observed in X-ray diffraction analysis [1] [2]. The compound crystallizes in a stable polymorphic form with a melting point of 260-262°C [3] [4]. Differential scanning calorimetry (DSC) studies confirm the crystalline nature through distinct endothermic transitions at the melting point, indicating a highly ordered molecular arrangement [2].

Stability studies demonstrate that tilianin maintains excellent stability under appropriate storage conditions. The compound remains stable for at least two months when stored at both 4°C and 25°C [1] [2]. This remarkable stability profile makes tilianin suitable for pharmaceutical formulation development. However, the compound exhibits photosensitivity, requiring protection from light during storage and handling [5].

The particle size distribution significantly influences both solubility and stability characteristics. Nanocrystal formulations of tilianin demonstrate dramatically improved dissolution properties, with dissolution rates approximately 20-fold higher than crude tilianin in both SGF and SIF media [1]. These amorphous nanocrystals, with particle sizes ranging from 90-130 nm, maintain their amorphous state and exhibit impressive stability for extended periods [1].

Advanced Spectroscopic Characterization: Nuclear Magnetic Resonance, Mass Spectrometry, and X-Ray Diffraction Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural confirmation of tilianin. ¹H NMR analysis in DMSO-d6 reveals characteristic signals that correspond precisely to the assigned flavonoid glycoside structure [6] [3] [4]. The spectrum displays typical patterns consistent with the acacetin-7-glucoside framework, including aromatic proton signals from the phenyl ring system and aliphatic protons from the glucose moiety [6].

¹³C NMR spectroscopy elucidates the complete carbon skeleton, providing direct information about the 22 carbon atoms in the molecular structure [6]. The spectrum exhibits the characteristic chemical shift patterns expected for a flavonoid glycoside, with carbonyl carbons, aromatic carbons, and sugar carbons appearing at their respective chemical shift regions. This technique proves invaluable for structural confirmation and purity assessment [6].

Mass spectrometry analysis employs electrospray ionization (ESI-MS) to generate molecular ions with high sensitivity and accuracy [7] [8]. The primary molecular ion peak appears at m/z 447.13 [M+H]⁺, confirming the molecular weight of 446.4 g/mol [7] [8]. Fragmentation pattern analysis reveals characteristic breakdown products typical of acacetin-7-glucoside derivatives, providing additional structural verification [9]. The mass spectrometric fragmentation follows predictable pathways involving glycosidic bond cleavage and subsequent aromatic ring fragmentations [9].

Raman spectroscopy enables quantitative analysis and structural characterization through vibrational spectroscopy [10] [11]. Key spectroscopic features include the C-O stretching vibration at approximately 1000 cm⁻¹, which shows concentration-dependent intensity variations suitable for quantitative analysis [10] [11]. Additional characteristic peaks appear at 1180 cm⁻¹ (C-H stretching), 1245 cm⁻¹ (C-H bending and C=C stretching on the benzene ring), 1565 cm⁻¹ (aromatic C-H stretching), and 1604 cm⁻¹ (phenyl C=C stretching) [10] [11].

X-ray diffraction (XRD) analysis confirms the crystalline nature of tilianin through sharp, well-defined diffraction peaks [1] [2]. The diffraction pattern provides information about crystal lattice parameters, space group symmetry, and polymorphic forms. This technique proves essential for understanding crystallinity changes during processing and formulation development, particularly in the preparation of amorphous nanocrystal forms [1] [2].

Ultraviolet-visible (UV-Vis) spectroscopy identifies the characteristic absorption maximum at 324 nm, which serves as the standard wavelength for quantitative analysis using high-performance liquid chromatography (HPLC) methods [12]. This wavelength represents the optimal detection point for analytical applications and quality control procedures [12].

Thermodynamic Properties: Melting Point, Boiling Point, and Partition Coefficients

The melting point of tilianin has been consistently determined as 260-262°C through multiple analytical techniques including DSC and traditional melting point apparatus [3] [4] [13]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, reflecting the extensive hydrogen bonding network possible with the multiple hydroxyl groups present in the molecular structure [3] [4].

Boiling point predictions using computational methods estimate the boiling point at 754.9 ± 60.0°C at standard atmospheric pressure [13] [14]. This high boiling point suggests significant thermal stability under normal processing conditions, although practical thermal processing is limited by the decomposition temperature, which occurs above 300°C [1] [2].

The partition coefficient (LogP) value of 0.66 indicates moderate lipophilicity [13] [15]. This value suggests balanced hydrophilic-lipophilic properties, which influences bioavailability and membrane permeability characteristics. The relatively low LogP value reflects the polar nature of the glycoside moiety, which significantly reduces lipophilicity compared to the aglycone form [15].

Density measurements report a value of 1.5 ± 0.1 g/cm³, indicating a relatively dense crystal structure typical of organic compounds with extensive hydrogen bonding networks [13]. The flash point occurs at 265.5 ± 26.4°C, establishing important safety parameters for thermal processing and handling procedures [13].

Vapor pressure remains extremely low at 0.0 ± 2.7 mmHg at 25°C, indicating minimal volatility under normal conditions [13]. This property confirms the compound's stability during storage and processing at moderate temperatures [13].

Thermogravimetric analysis (TGA) reveals thermal decomposition patterns that begin above the melting point, providing critical information for establishing thermal processing limits [1] [2]. The compound maintains structural integrity throughout the useful temperature range for pharmaceutical processing, with significant decomposition occurring only at temperatures exceeding 300°C [1] [2].

Heat capacity measurements demonstrate temperature-dependent behavior that influences thermal processing requirements [2]. While specific values require additional experimental determination, DSC studies indicate typical organic compound heat capacity patterns with smooth transitions through the operational temperature range [2].

The refractive index of 1.675 provides additional physical characterization data useful for optical identification and purity assessment [13]. Combined with density measurements, this value enables calculation of molar refractivity (117.89 cm³), which correlates with molecular polarizability and intermolecular interactions [15].